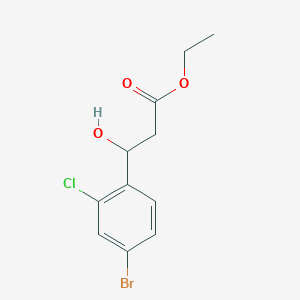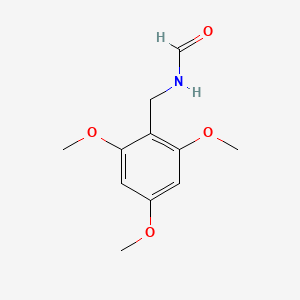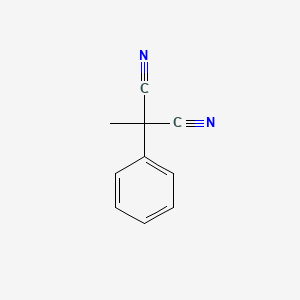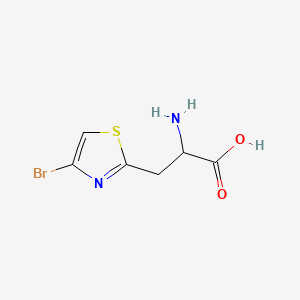
Methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole class, known for its diverse biological activities. This compound is characterized by the presence of a pyrazole ring substituted with chloro, difluoromethyl, and carboxylate groups, making it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde with appropriate reagents under controlled conditions . The reaction is carried out in a solvent such as toluene, with the addition of sodium hydroxide and hydrogen peroxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality products.
化学反応の分析
Types of Reactions: Methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrazoles, carboxylic acids, and amines, which can be further utilized in different chemical syntheses .
科学的研究の応用
Methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
類似化合物との比較
- 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Comparison: Methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
特性
分子式 |
C6H5ClF2N2O2 |
|---|---|
分子量 |
210.56 g/mol |
IUPAC名 |
methyl 3-chloro-5-(difluoromethyl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C6H5ClF2N2O2/c1-13-6(12)2-3(5(8)9)10-11-4(2)7/h5H,1H3,(H,10,11) |
InChIキー |
VSXIHUFXFKCEDC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(NN=C1Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)




![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)

![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)


![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
